molecular formula C10H13N3 B3320398 (2,3-Dimethyl-2H-indazol-5-yl)methanamine CAS No. 1234616-62-6

(2,3-Dimethyl-2H-indazol-5-yl)methanamine

Cat. No. B3320398
M. Wt: 175.23 g/mol
InChI Key: SRNRGINATDNXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,3-Dimethyl-2H-indazol-5-yl)methanamine” is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . It is used mostly in scientific experiments.


Synthesis Analysis

The synthesis of 2H-indazoles, such as “(2,3-Dimethyl-2H-indazol-5-yl)methanamine”, can be achieved using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . The catalyst plays a key role in the formation of C-N and N-N bonds. This method has a broad substrate scope with a high tolerance for various functional groups .


Molecular Structure Analysis

The molecular structure of “(2,3-Dimethyl-2H-indazol-5-yl)methanamine” consists of a 2H-indazole ring with two methyl groups attached at the 2 and 3 positions, and a methanamine group attached at the 5 position.

Scientific Research Applications

Synthesis and Characterization

  • Novel Compound Synthesis

    A study by Zhai Zhi-we (2014) focused on synthesizing a novel compound through a condensation reaction involving 2,3-dichloro-N,N-dimethylpropan-1-amine, confirming its structure through NMR and X-ray diffractions Zhai Zhi-we (2014).

  • Synthesis of Pyrazole and Isoxazoleyl Derivatives

    Hote and Lokhande (2014) synthesized derivatives using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and acetyl acetone, indicating the versatility of (2,3-Dimethyl-2H-indazol-5-yl)methanamine in creating novel compounds Hote & Lokhande (2014).

Chemical Separation and Analysis

  • Chiral Supercritical Fluid Chromatography: Wu et al. (2016) demonstrated the use of chiral supercritical fluid chromatography for resolving racemic acids containing 2,3-Dimethyl-2H-indazol-5-yl groups, highlighting the method's efficacy in separating complex mixtures Wu et al. (2016).

Pharmacological Applications

  • Neurokinin-1 Receptor Antagonist

    A study by Harrison et al. (2001) identified a compound related to 2,3-Dimethyl-2H-indazol-5-yl as an effective neurokinin-1 receptor antagonist, suggesting potential applications in treating emesis and depression Harrison et al. (2001).

  • 5-HT2C Receptor Agonist

    Research by Kimura et al. (2004) on a structurally similar compound to 2,3-Dimethyl-2H-indazol-5-yl showed it as a potent and orally active 5-HT2C receptor agonist, indicating its potential in neurological and psychological applications Kimura et al. (2004).

  • Anticancer Activity of Complexes

    Mbugua et al. (2020) synthesized new palladium and platinum complexes based on derivatives of 2,3-Dimethyl-2H-indazol-5-yl, exhibiting promising anticancer activities Mbugua et al. (2020).

Biological Activity

  • Antimicrobial Activities: Thomas, Adhikari, and Shetty (2010) reported the synthesis of 1,2,3-triazole moiety derivatives of (2,3-Dimethyl-2H-indazol-5-yl)methanamine with notable antimicrobial activities Thomas, Adhikari, & Shetty (2010).

properties

IUPAC Name

(2,3-dimethylindazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-9-5-8(6-11)3-4-10(9)12-13(7)2/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNRGINATDNXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296622
Record name 2,3-Dimethyl-2H-indazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethyl-2H-indazol-5-yl)methanamine

CAS RN

1234616-62-6
Record name 2,3-Dimethyl-2H-indazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-2H-indazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dimethyl-2H-indazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2,3-Dimethyl-2H-indazol-5-yl)methanamine
Reactant of Route 3
(2,3-Dimethyl-2H-indazol-5-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(2,3-Dimethyl-2H-indazol-5-yl)methanamine
Reactant of Route 5
(2,3-Dimethyl-2H-indazol-5-yl)methanamine
Reactant of Route 6
(2,3-Dimethyl-2H-indazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.